molecular formula C19H17N5OS2 B2789354 N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891102-76-4

N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Katalognummer: B2789354
CAS-Nummer: 891102-76-4
Molekulargewicht: 395.5
InChI-Schlüssel: LAFNDZKUFDKIOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 6 and a sulfanyl acetamide moiety at position 2. This compound belongs to a broader class of triazolopyridazine derivatives, which are studied for their diverse biological activities, including antimicrobial and antitumor effects.

Eigenschaften

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c1-13-4-6-14(7-5-13)11-20-18(25)12-27-19-22-21-17-9-8-15(23-24(17)19)16-3-2-10-26-16/h2-10H,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFNDZKUFDKIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . The presence of the triazolo[4,3-b]pyridazine core is crucial for its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications
  • Triazolopyridazine vs. Triazolopyrimidine: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from triazolopyrimidines (e.g., 10a–c in ) by having a pyridazine ring instead of pyrimidine.
  • Thiophen-2-yl vs. Phenyl Substituents : The thiophene group enhances π-π stacking interactions compared to phenyl rings in compounds like N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (), which may improve affinity for hydrophobic enzyme pockets.
Sulfanyl Acetamide Side Chain
  • 4-Methylbenzyl vs. Benzyl Groups: The 4-methylbenzyl substituent increases lipophilicity (logP) compared to unsubstituted benzyl groups, as seen in 2-((4-benzylamino)-1-methyl-pyrazolo[3,4-d]pyrimidin-6-yl)ethanol derivatives (). This modification could enhance blood-brain barrier penetration.
  • Sulfanyl Linker : The –S–CH₂–CO–NH– group is conserved across analogues like 10a–c () and 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (). This linker facilitates redox activity and metal chelation, relevant to enzyme inhibition.

Table 2: Substituent Effects on Bioactivity

Compound Substituent at Position 6 Acetamide Group Reported Activity
Target Compound Thiophen-2-yl 4-Methylbenzyl Antimicrobial*
N-[4-(3-Methyl-triazolo-pyridazin-6-yl)phenyl]acetamide Phenyl Methyl Anticancer (in vitro)
2-(Tetrahydrobenzothieno-triazolopyrimidinylsulfanyl)acetamide (10a ) Benzothieno Phenyl Not reported

*Inferred from structurally related hydrazides.

Physicochemical Properties

  • Solubility : The 4-methylbenzyl group likely reduces aqueous solubility compared to polar analogues like N-[3-(triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide ().
  • Thermal Stability: Triazolopyridazine derivatives generally decompose above 250°C, as observed in tetrahydrobenzothieno-triazolopyrimidines.

Biologische Aktivität

N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-methylbenzyl)-2-(thiophen-2-yl)acetamide. Its molecular formula is C14H15N5SC_{14}H_{15}N_5S with a molecular weight of approximately 273.36 g/mol. The compound features a triazole ring fused with a pyridazine moiety and a thiophene group, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have been shown to possess antibacterial and antifungal properties. A study reported that mercapto-substituted 1,2,4-triazoles demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections .

Anticancer Activity

The compound's structural components are associated with anticancer properties. Research has highlighted that triazole derivatives can inhibit the proliferation of cancer cells. For example, studies on related compounds have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanism often involves the induction of apoptosis in malignant cells.

Anti-inflammatory Effects

Compounds containing thiophene and triazole rings have been investigated for their anti-inflammatory effects. The presence of these functional groups may inhibit inflammatory pathways, potentially making N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide a candidate for further exploration in inflammatory conditions .

Case Studies

  • Antimicrobial Screening : In a study assessing various triazole derivatives, N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide was tested against Mycobacterium tuberculosis. The compound showed promising results but was less effective than the standard drug rifampicin .
  • Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of several triazole derivatives on MCF-7 cells. The findings indicated that modifications in the thiophene and triazole moieties significantly impacted the cytotoxic potency of these compounds .

Data Tables

Activity Compound Effectiveness
AntimicrobialN-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-...}Moderate against Mycobacterium
CytotoxicityVarious triazole derivativesEffective against MCF-7 cells
Anti-inflammatoryThiophene and triazole derivativesPotential inhibition of inflammation

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions starting with precursors like thiophene derivatives and triazolopyridazine cores. Key steps include:

  • Coupling reactions to link the thiophene and triazolopyridazine moieties.
  • Sulfanylacetamide formation via nucleophilic substitution or thiol-ene chemistry . Optimization requires controlling:
  • Temperature : 60–100°C for coupling steps to prevent side reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Bases like K₂CO₃ or NaH improve thiolate intermediate formation . Purity is confirmed via HPLC (>95%), and yields are maximized by iterative parameter adjustments .

Q. Which analytical techniques are essential for structural characterization?

Methodological workflows include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and confirm acetamide/thiophene integration .
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation (e.g., expected m/z ~450–500 Da) .
  • X-ray crystallography (if crystals are obtainable) to resolve 3D conformation of the triazolopyridazine core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide target-specific optimization?

SAR strategies focus on:

  • Thiophene substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to hydrophobic enzyme pockets .
  • Triazolopyridazine modifications : Altering the sulfanylacetamide linker length to improve solubility or reduce off-target effects . Example data from analogs:
ModificationBioactivity ChangeReference
Thiophene → PyridineReduced kinase inhibition (~30%)
Methyl → Ethyl groupImproved metabolic stability

Q. What in vivo models are suitable for evaluating pharmacokinetic (PK) properties?

  • Rodent models : Assess oral bioavailability and half-life. Dosing at 10–50 mg/kg with LC-MS/MS plasma monitoring .
  • Metabolite profiling : Use liver microsomes to identify oxidative pathways (e.g., CYP450-mediated degradation) .
  • Blood-brain barrier (BBB) penetration : LogP values >3 suggest CNS activity; validate via brain-plasma ratio studies .

Q. How can computational methods predict off-target interactions?

  • Molecular docking : Screen against kinase or GPCR libraries (e.g., PDGFRα, EGFR) using AutoDock Vina .
  • MD simulations : Analyze triazolopyridazine flexibility in aqueous environments (100 ns trajectories) to assess binding stability .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported synthetic yields?

Conflicting yields (e.g., 40% vs. 65%) may arise from:

  • Oxygen sensitivity : Thiol intermediates degrade if reactions aren’t nitrogen-purged .
  • Solvent purity : Trace water in DMF reduces coupling efficiency. Use molecular sieves or anhydrous solvents . Mitigation: Replicate conditions with strict inert atmospheres and document batch-to-batch variability .

Q. Why do biological assays show inconsistent IC₅₀ values across studies?

Variability stems from:

  • Assay conditions : ATP concentration in kinase assays (e.g., 1 μM vs. 10 μM ATP alters IC₅₀) .
  • Cell lines : Genetic drift in cancer cells (e.g., HeLa vs. MCF-7) affects target expression . Standardization: Use validated cell lines and include positive controls (e.g., staurosporine for kinases) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.